molecular formula C10H8N2O2S B6413542 6-Amino-3-(thiophen-3-YL)picolinic acid CAS No. 1261982-30-2

6-Amino-3-(thiophen-3-YL)picolinic acid

Cat. No.: B6413542
CAS No.: 1261982-30-2
M. Wt: 220.25 g/mol
InChI Key: VDIFAEWDRSUPPL-UHFFFAOYSA-N
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Description

6-Amino-3-(thiophen-3-yl)picolinic acid is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol.

Preparation Methods

The synthesis of 6-Amino-3-(thiophen-3-yl)picolinic acid involves several steps. One common synthetic route includes the reaction of 3-thiophenecarboxylic acid with ammonia to form 3-thiophenecarboxamide. This intermediate is then subjected to cyclization with 2-chloropyridine-3-carboxylic acid under basic conditions to yield this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

6-Amino-3-(thiophen-3-yl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The amino group in this compound can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Amino-3-(thiophen-3-yl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the activity of these proteins and affecting various cellular processes . Additionally, the compound may interact with other molecular pathways, contributing to its biological effects .

Comparison with Similar Compounds

6-Amino-3-(thiophen-3-yl)picolinic acid can be compared with other similar compounds, such as:

    6-(Thiophen-3-yl)picolinic acid: This compound lacks the amino group, which may result in different chemical reactivity and biological activity.

    4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid: These compounds have different substituents on the picolinic acid core, leading to variations in their herbicidal activity and other properties.

The unique structure of this compound, particularly the presence of both amino and thiophene groups, distinguishes it from other similar compounds and contributes to its diverse applications and potential in scientific research.

Properties

IUPAC Name

6-amino-3-thiophen-3-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8-2-1-7(6-3-4-15-5-6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFAEWDRSUPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CSC=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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